Octyl Maleimide
Overview
Description
N-Octylmaleimide is an organic compound belonging to the maleimide family, characterized by the presence of an octyl group attached to the nitrogen atom of the maleimide ring. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable tool in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
Octyl Maleimide, a subclass of cyclic imides known as maleimides , primarily targets cysteine residues in proteins . This is due to the high reactivity of maleimides with thiols, which are present in cysteine residues . The maleimide moiety is relatively stable to degradation, allowing for efficient and site-selective modification of these residues .
Mode of Action
The mode of action of this compound involves a simple, rapid reaction between a thiol (from the cysteine residue) and a maleimide to generate a thiosuccinimide product . This reaction, known as the thiol-Michael addition or the thiol-maleimide reaction, is highly efficient and chemoselective for thiols . The high reactivity of the olefin in maleimides is primarily due to the ring strain arising from bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .
Biochemical Pathways
It has been suggested that n-substituted maleimides, such as this compound, can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that this compound may have potential applications in antifungal therapies.
Pharmacokinetics
It is known that the maleimide group is relatively stable, which could potentially enhance the bioavailability of this compound
Result of Action
The result of this compound’s action is primarily observed in its antimicrobial activity. Studies have shown that maleimides have obtained positive results in biological activities, showing antimicrobial, analgesic, and antifungal therapeutic potential . Specifically, maleimides have shown superior activity to certain antibiotics, such as streptomycin .
Action Environment
The action of this compound is influenced by the pH of the environment. At pH 7.0, the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines . Above ph 75, free primary amines react competitively with thiols at the maleimide C=C bond . This suggests that the efficacy and stability of this compound could be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
Octyl Maleimide is known to interact with various enzymes, proteins, and other biomolecules. In organic synthesis, it facilitates the formation of covalent bonds between molecules, which is crucial for the construction of complex molecular structures . It serves as a cross-linking agent in biochemistry, promoting the formation of stable linkages between biomolecules . This property makes this compound a valuable tool in the study of protein structure and function.
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor). This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .
Temporal Effects in Laboratory Settings
It is known that this compound can form stable conjugates, suggesting that it may have long-term effects on cellular function
Metabolic Pathways
This compound is involved in the sulfur metabolic pathway, which is involved in basic modes of cellular metabolism, including methylation, cell division, respiratory oscillations, and stress responses
Transport and Distribution
It is known that this compound can form stable conjugates, suggesting that it may be transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octylmaleimide can be synthesized through the reaction of maleic anhydride with octylamine, followed by cyclization to form the maleimide ring. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of N-Octylmaleimide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-Octylmaleimide undergoes various chemical reactions, including:
Michael Addition: Reacts with nucleophiles such as thiols and amines to form thioether and amine adducts.
Diels-Alder Reaction: Participates in cycloaddition reactions with dienes to form cyclohexene derivatives.
Substitution Reactions: Undergoes substitution reactions with halogens and other electrophiles
Common Reagents and Conditions:
Michael Addition: Typically conducted in the presence of a base such as triethylamine at room temperature.
Diels-Alder Reaction: Performed under thermal conditions or using a Lewis acid catalyst.
Substitution Reactions: Carried out using halogenating agents like N-bromosuccinimide (NBS) in an inert solvent
Major Products Formed:
Thioether and Amine Adducts: Formed from Michael addition reactions.
Cyclohexene Derivatives: Resulting from Diels-Alder reactions.
Halogenated Maleimides: Produced through substitution reactions
Scientific Research Applications
N-Octylmaleimide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
N-Ethylmaleimide: Similar in structure but with an ethyl group instead of an octyl group.
N-Phenylmaleimide: Contains a phenyl group and is used in polymer chemistry for the synthesis of high-performance materials.
N-Methylmaleimide: Features a methyl group and is employed in organic synthesis for various cycloaddition reactions.
Uniqueness of N-Octylmaleimide: N-Octylmaleimide is unique due to its longer alkyl chain, which imparts increased hydrophobicity and enhances its ability to interact with lipid membranes and hydrophobic regions of proteins. This property makes it particularly useful in applications requiring membrane permeability and stability .
Properties
IUPAC Name |
1-octylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKBJYQCJJXCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-91-0 | |
Record name | 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26714-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60333583 | |
Record name | Octyl Maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-76-6 | |
Record name | Octyl Maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octyl maleimide can be copolymerized with other monomers, such as styrene, to create polymer films with enhanced adhesion properties. Research shows that electropolymerized n-octyl maleimide/styrene coatings on copper substrates exhibit significant adhesion strength, exceeding that of pressure-sensitive adhesive tapes. [] This strong adhesion is attributed to the interaction between the polymer film and the copper surface. Interestingly, rough copper surfaces with a regular pattern further enhance this adhesion, often leading to cohesive failure within the polymer film itself rather than adhesive failure at the interface. []
A: this compound (2-Octyl-1H-isoindole-1,3(2H)-dione) has the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol. The molecule features an octyl chain attached to the nitrogen atom of the maleimide ring. This structure allows for hydrophobic interactions with other molecules possessing hydrophobic regions. Common characterization techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and gel permeation chromatography (GPC) to confirm its structure and purity. [, ]
A: this compound plays a crucial role in creating near-infrared (NIR) light-responsive drug delivery systems. Studies demonstrate its utility in synthesizing thermoresponsive block copolymer micelles. The process involves a reversible Diels-Alder reaction between this compound and a furfuryl methacrylate-containing polymer. [] These micelles can encapsulate both a NIR dye, such as indocyanine green, and an anticancer drug like doxorubicin. Upon NIR irradiation, the Diels-Alder reaction reverses, triggering drug release. This release is further enhanced by the localized temperature increase from the photothermal effect of the NIR dye. []
A: Research shows that this compound can be used as a template for the assembly of gold micro-wires, leading to the creation of conductive materials. [] At the air/water interface, this compound spontaneously organizes into oriented micro-wires. These structures act as a template for the deposition of metallic gold from a gold thiocyanate solution. The gold ions bind to the this compound and crystallize, forming conductive micro-wires. These wires can be transferred to solid substrates and, after further processing, exhibit excellent conductivity over long distances. []
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